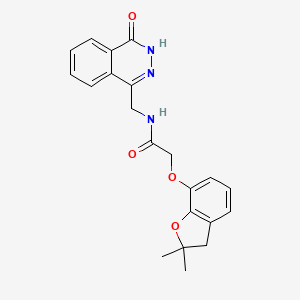![molecular formula C17H18N4O2S2 B2726180 5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863017-07-6](/img/structure/B2726180.png)
5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is an organic compound that falls within the pyrimidopyrimidine class. The presence of thiophene and cyclopentylthio groups in the molecule suggests its potential activity in various chemical and biological applications. The pyrimidopyrimidine scaffold has been studied extensively due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic processes. Common synthetic routes include:
Cyclization Reactions: : Utilizing appropriate thiourea derivatives and thiophene-containing starting materials.
Substitution Reactions: : Introducing cyclopentylthio groups via thiolating agents.
Optimization of Reaction Conditions: : Employing catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound may not be widely documented, typical approaches involve:
Batch Processing: : Conducting reactions in controlled environments to ensure consistency.
Continuous Flow Synthesis: : For large-scale production, where reaction conditions are continuously monitored and adjusted.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be susceptible to oxidation reactions, especially at the thiophene ring.
Reduction: : The compound might undergo reduction reactions, affecting the pyrimidine rings.
Substitution: : The functional groups present make it a candidate for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Like lithium aluminum hydride for reduction reactions.
Solvents: : Aprotic solvents like DMSO or DMF to facilitate substitution reactions.
Major Products Formed
The specific products formed depend on the reaction pathway chosen. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution may yield various alkylated or arylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Potential use as a ligand or a catalyst in organic synthesis.
Organic Electronics: : Due to the presence of thiophene, it could be studied for applications in organic semiconductors.
Biology and Medicine
Pharmacology: : Investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Biochemical Probes: : Used as a molecular probe to study specific biochemical pathways.
Industry
Material Science: : Application in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects typically involves interaction with molecular targets, such as enzymes or receptors. The pathways involved can include:
Enzyme Inhibition: : By binding to the active sites of specific enzymes, thereby affecting metabolic processes.
Receptor Modulation: : Interacting with cell surface receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Cyclopentylthio)-2,4-dioxo-1,3-dimethyl-6-(thiophen-2-yl)pyrimidine: : Shares similar functional groups but with slight structural variations.
7-(Thiophen-2-yl)-1,3-dimethyl-2,4-dioxo-5-(thiophen-3-yl)pyrimidine: : Another compound with similar pyrimidine and thiophene groups.
5,7-Bis(thiophen-2-yl)-1,3-dimethylpyrimidine-2,4-dione: : Displays similar pharmacological profiles due to the thiophene and pyrimidine units.
Uniqueness
5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique because of the combination of cyclopentylthio and thiophene moieties in the pyrimidopyrimidine framework, which potentially enhances its biological and chemical activity compared to its analogs.
Conclusion
This compound is a fascinating compound with diverse synthetic routes, significant reactivity, and promising applications across various scientific fields. Its unique structure confers specific properties that could be leveraged in future research and development efforts.
Feel free to dive deeper into any specific section or let me know if there's more you'd like to explore!
Propriétés
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-20-14-12(16(22)21(2)17(20)23)15(25-10-6-3-4-7-10)19-13(18-14)11-8-5-9-24-11/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUJDYRGIGWJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
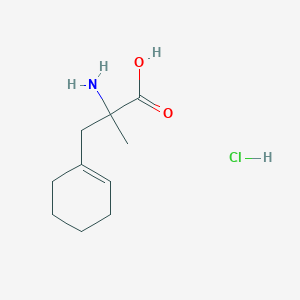
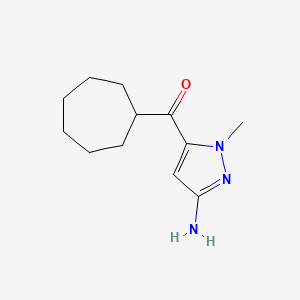
![4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2726102.png)
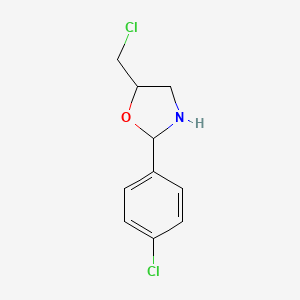
![5-(thiophen-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2726104.png)
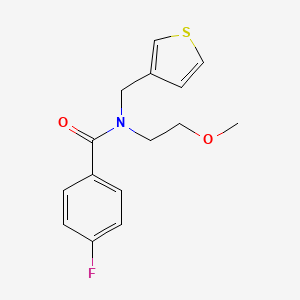
![8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2726107.png)
![4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2726109.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)
![ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2726111.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)
![8-butyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2726119.png)
